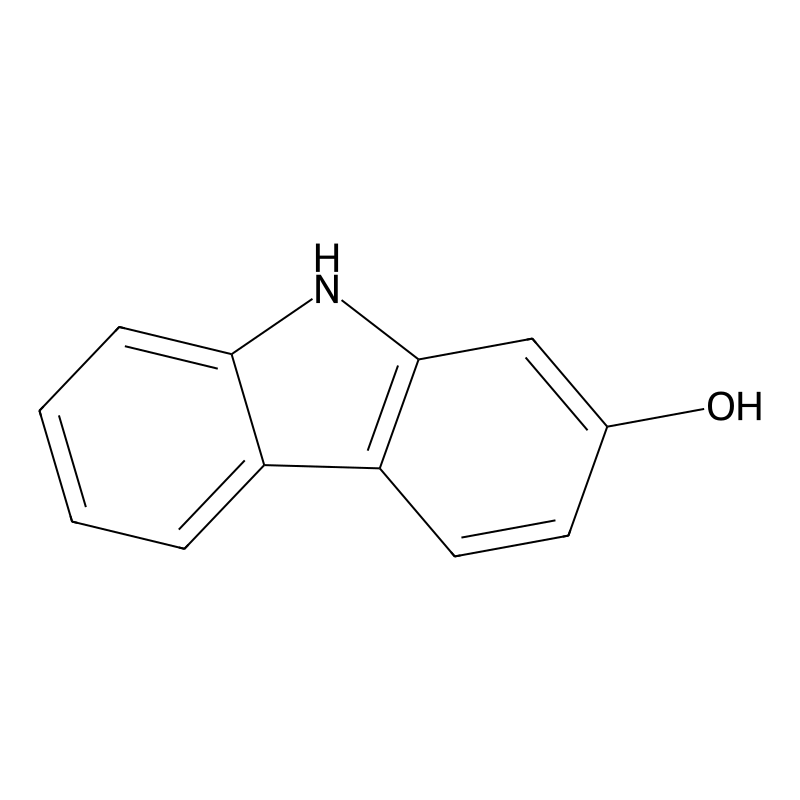2-Hydroxycarbazole

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Structural Similarity and Potential Applications
One line of research explores the structural similarity of 2-hydroxycarbazole to the marine toxin 9-methyl-7-bromoeudistomin, which is known to mobilize calcium ions (Ca²⁺) in cells []. This similarity suggests that 2-hydroxycarbazole may possess similar biological activities, making it a potential candidate for further investigation in specific cellular processes or drug development.
Spectroscopic Properties
Another area of research focuses on the spectroscopic properties of 2-hydroxycarbazole. Studies have been conducted to understand its electronic absorption and fluorescence behavior in concentrated aqueous solutions of potassium hydroxide (KOH) []. These studies provide valuable insights into the compound's electronic structure and potential applications in areas like sensing or optoelectronics.
Chemical Reactivity and Synthetic Applications
Research has also been conducted on the chemical reactivity of 2-hydroxycarbazole. Studies have demonstrated its ability to undergo chemoselective N-alkylation, a reaction where an alkyl group is attached to the nitrogen atom in the molecule []. This finding holds potential for the development of novel derivatives with tailored properties for specific applications.
Synthetic Precursor
Finally, 2-hydroxycarbazole has been used as a precursor in the synthesis of more complex organic compounds. For example, it has been employed in the synthesis of isochromene fused carbazole derivatives, which are a class of compounds with potential applications in various fields [].
2-Hydroxycarbazole is an organic compound with the molecular formula . It consists of a carbazole core substituted with a hydroxyl group at the second position. This compound is notable for its potential applications in organic electronics, particularly in organic light-emitting diodes and as a precursor for various chemical syntheses. 2-Hydroxycarbazole exhibits a unique structure that allows for diverse reactivity and functionalization, making it a valuable compound in both academic and industrial research.
Research suggests potential biological activities for 2-Hydroxycarbazole, including antioxidant and antitumor properties []. However, the specific mechanisms of action underlying these effects remain under investigation. Further studies are needed to elucidate how 2-Hydroxycarbazole interacts with biological systems at a molecular level [].
While detailed safety data is limited, it's advisable to handle 2-Hydroxycarbazole with standard laboratory precautions due to its unknown toxicological profile. Always wear gloves, eye protection, and a lab coat when working with this compound. Additionally, proper ventilation should be maintained to avoid inhalation of dust or vapors [].
Further Research
2-Hydroxycarbazole presents a fascinating area for scientific exploration. Future research directions could include:
- Elucidating the mechanisms underlying its potential biological activities.
- Developing new synthetic methods for efficient production of derivatives.
- Exploring applications in medicinal chemistry, materials science, and other fields.
- N-Alkylation: This reaction can be performed using sodium hydride as a base in a solvent mixture of tetrahydrofuran and dimethylformamide, yielding high alkylation efficiency (87–96%) .
- Oxidative Coupling: The compound can undergo regioselective oxidative coupling reactions, often catalyzed by vanadium compounds, utilizing oxygen as the oxidant .
- Asymmetric Oxidative Coupling: Recent studies have demonstrated the potential for asymmetric oxidative coupling with simple phenols, expanding the utility of 2-hydroxycarbazole in synthetic organic chemistry .
2-Hydroxycarbazole exhibits notable biological activities. It has been studied for its potential anti-cancer properties, particularly through mechanisms involving apoptosis and cell cycle arrest in various cancer cell lines. Additionally, its derivatives have shown promise as antimicrobial agents. The compound's ability to interact with biological systems makes it a subject of interest in medicinal chemistry.
Several synthesis routes have been developed for 2-hydroxycarbazole:
- Photochemical Synthesis: A continuous flow photochemical method has been established, allowing for efficient and high-throughput production using specialized photoreactors .
- From Cyclohexanone: Various synthetic pathways starting from cyclohexanone have been documented, showcasing different reagents and conditions to achieve the desired product .
- Intramolecular Arylation: This method involves the use of diarylamide anions to synthesize carbazole derivatives, including 2-hydroxycarbazole .
2-Hydroxycarbazole finds applications across multiple fields:
- Organic Electronics: It serves as a key material in organic light-emitting diodes and other electronic devices due to its favorable electronic properties.
- Pharmaceuticals: Its derivatives are explored for therapeutic applications, including anti-cancer and antimicrobial agents.
- Chemical Synthesis: The compound acts as a versatile building block in organic synthesis, enabling the formation of complex molecular architectures.
Studies on the interactions of 2-hydroxycarbazole with various biological targets have revealed its potential as an inhibitor or modulator of specific enzyme activities. These interactions are critical for understanding its biological effects and therapeutic potential. Ongoing research aims to elucidate the mechanisms behind these interactions, which could lead to novel applications in drug design.
Several compounds share structural similarities with 2-hydroxycarbazole. Below is a comparison highlighting their uniqueness:
| Compound Name | Structure Type | Key Features |
|---|---|---|
| Carbazole | Base Structure | Parent compound; lacks substituents at position 2 |
| 4-Hydroxycarbazole | Hydroxyl Substituent | Hydroxyl group at position 4; different reactivity |
| 9-Hydroxycarbazole | Hydroxyl Substituent | Hydroxyl group at position 9; distinct biological activity |
| 1-Hydroxycarbazole | Hydroxyl Substituent | Hydroxyl group at position 1; less studied |
The unique positioning of the hydroxyl group in 2-hydroxycarbazole contributes to its distinct chemical reactivity and biological properties compared to these similar compounds.
XLogP3
Melting Point
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








